molecular formula C18H18N2O4 B3756623 (E)-N-(3-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide

(E)-N-(3-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B3756623
M. Wt: 326.3 g/mol
InChI Key: KTQVUDRJEALYKO-DHZHZOJOSA-N
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Description

(E)-N-(3-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This particular compound features a nitrophenyl group and a propoxyphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenyl ring, followed by coupling with the enamide backbone.

    Attachment of the Propoxyphenyl Group: This step involves the alkylation of a phenol with a propyl halide, followed by coupling with the enamide backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and specific reaction temperatures and pressures are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide: Lacks the propoxy group, which may affect its solubility and reactivity.

    (E)-N-(3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a propoxy group, potentially altering its electronic properties.

Uniqueness

(E)-N-(3-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide is unique due to the presence of both nitrophenyl and propoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-N-(3-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-12-24-17-9-6-14(7-10-17)8-11-18(21)19-15-4-3-5-16(13-15)20(22)23/h3-11,13H,2,12H2,1H3,(H,19,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVUDRJEALYKO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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